molecular formula C14H16ClN3O2S B2769492 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422526-66-7

7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2769492
CAS No.: 422526-66-7
M. Wt: 325.81
InChI Key: WUJPBDWUVIQZNU-UHFFFAOYSA-N
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Description

7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group, a morpholin-4-ylethyl side chain, and a sulfanylidene group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Preparation Methods

The synthesis of 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholin-4-ylethyl Side Chain: The morpholin-4-ylethyl side chain can be attached through nucleophilic substitution reactions, where the quinazolinone core is reacted with a suitable morpholine derivative.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate compound with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol or thioether.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions to form new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar compounds to 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one include other quinazolinone derivatives with different substituents. Some examples are:

    7-chloro-3-(2-piperidin-1-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one: This compound has a piperidin-1-ylethyl side chain instead of a morpholin-4-ylethyl side chain.

    7-chloro-3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one: This compound features a pyrrolidin-1-ylethyl side chain.

    7-chloro-3-(2-piperazin-1-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one: This compound has a piperazin-1-ylethyl side chain.

The uniqueness of this compound lies in its specific side chain and the resulting biological activity, which can differ significantly from other similar compounds due to variations in molecular interactions and target specificity.

Properties

IUPAC Name

7-chloro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c15-10-1-2-11-12(9-10)16-14(21)18(13(11)19)4-3-17-5-7-20-8-6-17/h1-2,9H,3-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJPBDWUVIQZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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